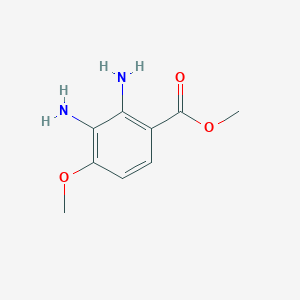Methyl 2,3-diamino-4-methoxybenzoate
CAS No.:
Cat. No.: VC14416275
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | methyl 2,3-diamino-4-methoxybenzoate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,10-11H2,1-2H3 |
| Standard InChI Key | PYHHTHHTVDOFOO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a benzene ring substituted with two amino groups (-NH) at positions 2 and 3, a methoxy group (-OCH) at position 4, and a methyl ester (-COOCH) at position 1 (Figure 1). This arrangement creates a polar yet sterically accessible framework, enabling participation in hydrogen bonding and electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 1184246-60-3 | |
| IUPAC Name | Methyl 2,3-diamino-4-methoxybenzoate |
Physical Properties
While experimental data for the 4-methoxy derivative remain limited, inferences can be drawn from analogous compounds. For instance, Methyl 2,3-diamino-6-methoxybenzoate (CAS 1160682-17-6) exhibits a density of , a boiling point of , and a flash point of at standard pressure . The 4-methoxy isomer likely shares comparable volatility and thermal stability due to its similar molecular mass and functional group composition.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Methyl 2,3-diamino-4-methoxybenzoate typically involves multi-step sequences starting from simpler aromatic precursors. A plausible route includes:
-
Nitration: Introduction of nitro groups to a methoxybenzoate scaffold.
-
Reduction: Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert nitro (-NO) to amino (-NH) groups.
-
Esterification: Protection of the carboxylic acid as a methyl ester .
For example, the synthesis of the structurally related 2,3-diamino-6-methoxypyridine involves hydrogenation of a dinitropyridine intermediate under palladium catalysis , suggesting analogous methods could apply to the benzoate series.
Reactivity Profile
The compound’s amino groups participate in diazotization and acylation reactions, while the methoxy and ester moieties offer sites for nucleophilic substitution or hydrolysis. Such versatility makes it valuable for constructing heterocyclic systems or conjugating with biomolecules.
Comparative Analysis with Related Compounds
Table 2: Comparison of Methyl Diamino Methoxybenzoate Isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume